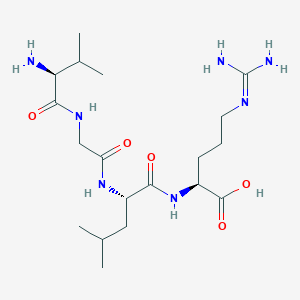

L-Valylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine

Beschreibung

L-Valylglycyl-L-leucyl-N⁵-(diaminomethylidene)-L-ornithine is a synthetic tetrapeptide derivative of L-ornithine, featuring a valine-glycine-leucine tripeptide chain linked to a modified ornithine residue.

Eigenschaften

CAS-Nummer |

581095-84-3 |

|---|---|

Molekularformel |

C19H37N7O5 |

Molekulargewicht |

443.5 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C19H37N7O5/c1-10(2)8-13(25-14(27)9-24-17(29)15(20)11(3)4)16(28)26-12(18(30)31)6-5-7-23-19(21)22/h10-13,15H,5-9,20H2,1-4H3,(H,24,29)(H,25,27)(H,26,28)(H,30,31)(H4,21,22,23)/t12-,13-,15-/m0/s1 |

InChI-Schlüssel |

UZXBGJRXHCGWJV-YDHLFZDLSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(C(C)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

L-Valylglycyl-L-leucyl-N~5~-(Diaminomethyliden)-L-ornithin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann die Seitenketten von Aminosäuren modifizieren, was möglicherweise die Eigenschaften des Peptids verändert.

Reduktion: Reduktionsreaktionen können Disulfidbrücken innerhalb des Peptids brechen.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Performinsäure.

Reduktionsmittel: Dithiothreitol (DTT), β-Mercaptoethanol.

Substitutionsreagenzien: Aminosäurederivate, Kupplungsreagenzien wie HATU oder DIC.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonsäuren führen, während Reduktion freie Thiole liefern kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Modellverbindung für die Untersuchung von Peptidsynthese und Reaktionen verwendet.

Biologie: Untersucht auf seine Rolle in zellulären Prozessen und Signalwegen.

Medizin: Für therapeutische Anwendungen, wie z. B. Enzyminhibitoren oder antimikrobielle Wirkstoffe, erforscht.

Industrie: Bei der Entwicklung von peptidbasierten Materialien und Sensoren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von L-Valylglycyl-L-leucyl-N~5~-(Diaminomethyliden)-L-ornithin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein. Die Verbindung kann biologische Pfade modulieren, indem sie an diese Zielstrukturen bindet und so ihre Aktivität und nachgeschaltete Wirkungen beeinflusst.

Analyse Chemischer Reaktionen

Types of Reactions

L-Valylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids, potentially altering the peptide’s properties.

Reduction: Reduction reactions can break disulfide bonds within the peptide.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfonic acids, while reduction can yield free thiols.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular processes and signaling pathways.

Medicine: Explored for therapeutic applications, such as enzyme inhibitors or antimicrobial agents.

Industry: Utilized in the development of peptide-based materials and sensors.

Wirkmechanismus

The mechanism of action of L-Valylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, influencing their activity and downstream effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of L-Ornithine

L-ornithine derivatives and structurally similar compounds exhibit distinct biochemical properties depending on modifications to the amino acid backbone or side chains. Key analogues include:

Key Observations :

- N-2-Succinyl-L-ornithine demonstrates significantly higher binding affinity to PvdA (-12.8 kcal/mol) compared to native L-ornithine (-7.7 kcal/mol), suggesting that side-chain modifications enhance enzyme interaction .

Functional Comparisons

Stress Response and Sleep Modulation

- L-Ornithine : Reduces serum cortisol and improves sleep quality in humans (400 mg/day for 8 weeks) .

- L-Valylglycyl-L-leucyl-N⁵-(diaminomethylidene)-L-ornithine: No direct clinical data, but its tripeptide chain may prolong bioavailability compared to free L-ornithine.

Circadian Rhythm Regulation

- L-Ornithine : Induces phase advance in PER2 expression in mice, mediated via insulin secretion .

- Synthetic Analogues: No studies on circadian effects, but the guanidino group in the target compound could influence clock gene interactions through nitric oxide synthase (NOS) pathways.

Metabolic and Enzymatic Roles

- L-Ornithine : Critical in the urea cycle; elevated levels correlate with pancreatic acinar cell damage .

- N-2-Succinyl-L-ornithine: Acts as a competitive inhibitor of PvdA in Pseudomonas aeruginosa, disrupting siderophore biosynthesis .

Production and Stability

Biologische Aktivität

L-Valylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound characterized by a unique combination of amino acids, including valine, glycine, leucine, and ornithine, with a distinctive diaminomethylidene modification at the N~5~ position of ornithine. This structural configuration is believed to significantly influence its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of L-Valylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine is with a molecular weight of approximately 421.53 g/mol. The presence of the diaminomethylidene group is notable as it may enhance the compound's reactivity and interaction with biological targets.

Biological Activities

L-Valylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine exhibits several biological activities, which are summarized below:

- Cellular Signaling : The compound is involved in cellular signaling pathways, potentially influencing growth hormone release and metabolic processes.

- Protein Synthesis : Due to its amino acid composition, it may play a role in protein synthesis and modulation of metabolic pathways.

- Immunomodulatory Effects : Similar peptides have shown promise in modulating immune responses, suggesting potential applications in immunotherapy.

The biological activity of L-Valylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine can be attributed to its interactions with various receptors and enzymes. Research indicates that peptides with similar structures can modulate receptor activity or inhibit specific enzymatic pathways. For instance, the presence of ornithine is linked to enhanced growth hormone release, which plays a critical role in growth and metabolism.

Comparative Analysis with Similar Compounds

To better understand the unique properties of L-Valylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine, a comparative analysis with structurally similar compounds is presented in the table below:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| L-Tyrosylglycylglycyl-L-leucine | Contains tyrosine | Potentially different biological activities due to tyrosine presence | Varies |

| L-Ornithine | Basic amino acid | Precursor for polyamines | Nitric oxide synthesis |

| N~5~-hydroxy-L-ornithine | Hydroxylated form of ornithine | Involved in metabolic pathways | Enhances nitric oxide production |

| L-Valylglycyl-L-leucyl-L-isoleucylglycyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithine | Multiple hydrophobic amino acids | Unique diaminomethylidene group | Modulates growth hormone release |

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of L-Valylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine. These investigations highlight its potential applications in various fields:

- Synthesis Techniques : Solid-phase peptide synthesis (SPPS) has been employed to produce this compound efficiently, ensuring high purity and yield.

- Therapeutic Applications : Investigations into its immunomodulatory properties suggest that it could be beneficial in treating conditions related to immune dysfunction or inflammation.

- Metabolic Impact : Studies indicate that this compound may influence nitrogen metabolism due to its ornithine content, which is crucial for urea cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.